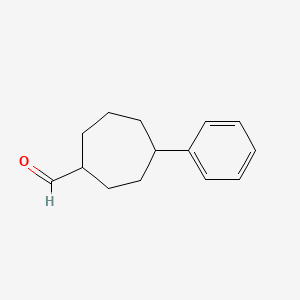

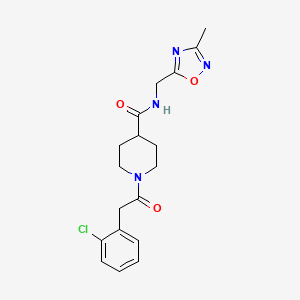

![molecular formula C12H9NO4 B2765637 Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate CAS No. 54431-23-1](/img/structure/B2765637.png)

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO4 . It is a heterocyclic compound that contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .

Molecular Structure Analysis

The molecular structure of “this compound” includes a variety of bond types and ring structures . The compound contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .Aplicaciones Científicas De Investigación

Green Synthesis and Catalysis

A study demonstrated the efficient synthesis of various pyran-annulated heterocycles and 3,4-disubstituted isoxazol-5(4H)-ones using potassium hydrogen phthalate in water, showcasing an environmentally friendly approach to synthesizing compounds related to Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate. This method emphasizes mild conditions and the avoidance of hazardous solvents (Kiyani & Ghorbani, 2015).

Novel Derivatives and Their Green Synthesis

Research on the synthesis of novel 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives using acidic ionic liquid demonstrates a green approach, highlighting short reaction times and easy workup processes as key benefits (Kumari, Rajeswari, & Khurana, 2016).

Crystal Structure Analysis

The crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate was determined, providing insight into the molecular geometry and intermolecular interactions, crucial for understanding the properties and potential applications of these compounds (Ganapathy, Srinivasan, & Manickam, 2015).

Supramolecular Structure and Synthesis

A study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlights the importance of molecular and supramolecular structures in understanding the properties of chromeno-isoxazole derivatives, which could influence their applications in materials science and chemistry (Padilla-Martínez et al., 2011).

Tandem Intramolecular Rearrangements

Research on the reductive ring opening of isoxazolidine moiety in chromano–piperidine-fused isoxazolidines reveals the formation of novel compounds through tandem intramolecular rearrangements. This study provides a plausible mechanistic rationale that could be applied in the development of new synthetic methodologies (Singh, Gupta, Gupta, & Ishar, 2017).

Metal Complexes and Ligand Synthesis

A notable study focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, expanding the utility of chromeno derivatives in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).

Direcciones Futuras

The future directions for research on “Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” could include developing eco-friendly synthetic strategies for isoxazole derivatives , as these compounds are commonly found in many commercially available drugs and have several applications in pharmaceutical industries .

Mecanismo De Acción

Target of Action

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a complex organic compound that is part of the isoxazole family .

Mode of Action

Isoxazoles, in general, are known to interact with biological targets based on their chemical diversity

Biochemical Pathways

Isoxazoles are known to have significant biological interests , suggesting that they may affect various biochemical pathways.

Result of Action

Compounds containing the isoxazole moiety are known to have significant biological interests , suggesting that they may have various molecular and cellular effects.

Propiedades

IUPAC Name |

methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLTVUMEBBNFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1COC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

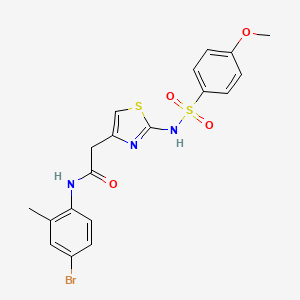

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)

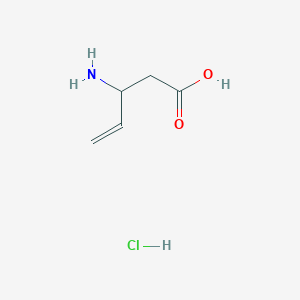

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)

![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)

![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)

![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)